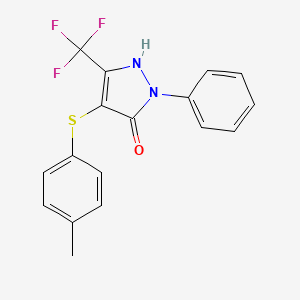

1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfanyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2OS/c1-11-7-9-13(10-8-11)24-14-15(17(18,19)20)21-22(16(14)23)12-5-3-2-4-6-12/h2-10,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUYYJXHRAHZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones or β-keto esters.

Introduction of the phenyl group: This step may involve the use of phenylhydrazine or phenyl-substituted precursors.

Addition of the p-tolylthio group: This can be done via nucleophilic substitution reactions using p-tolylthiol or its derivatives.

Incorporation of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or reduction of the pyrazole ring.

Substitution: The phenyl and p-tolylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibit significant antimicrobial properties. Research has shown that derivatives of pyrazole can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

A notable study synthesized a series of pyrazole derivatives and evaluated their antibacterial activity. The results demonstrated that these compounds had low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, suggesting potential as new antibiotic agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 2.50 | Staphylococcus aureus |

| Compound B | 5.00 | Enterococcus faecalis |

Anti-inflammatory Properties

In addition to antimicrobial effects, compounds within this chemical class have shown promising anti-inflammatory activities. For instance, certain pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines and showed significant reduction in inflammation markers in vitro .

A specific study highlighted that some derivatives exhibited high percentages of stabilization of human red blood cell membranes, indicating potential for therapeutic use in inflammatory diseases.

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| Compound X | 86.70 |

| Compound Y | 90.52 |

Drug Development Potential

The structural characteristics of this compound make it an attractive candidate for further drug development. Its ability to inhibit bacterial growth while exhibiting low toxicity to human cells is particularly noteworthy .

In vivo studies have indicated minimal side effects at therapeutic doses, which is essential for any prospective pharmaceutical application . Furthermore, computational studies suggest that modifications to the pyrazole ring could enhance its efficacy against specific bacterial strains.

Case Studies

Several case studies illustrate the successful application of pyrazole derivatives in pharmacological research:

- Study on Antibacterial Efficacy : A collection of novel pyrazole derivatives was synthesized and tested against multiple bacterial strains, showing promising results with significant bactericidal effects and low toxicity .

- Inflammation Model : In a mouse model of inflammation, certain derivatives demonstrated reduced inflammation markers without adverse effects on organ function .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Derivatives

(a) Trifluoromethyl Substitution

The trifluoromethyl group is a key feature in pyrazole derivatives due to its electron-withdrawing nature and metabolic stability. For example:

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () exhibits a crystal structure with space group P-1 and a formula weight of 408.37 g/mol. The -CF₃ group enhances lipophilicity, as seen in its low aqueous solubility compared to non-fluorinated analogs .

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol () is synthesized with high selectivity (>95%) via lithium bis(trimethylsilyl)amide-mediated reactions. The -CF₃ group stabilizes the pyrazole ring against hydrolysis, a property likely shared with the target compound .

(b) Thioether Substituents

The para-tolylthio group in the target compound differs from other sulfur-containing analogs:

- 1-Phenyl-4-(phenylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol () replaces the p-tolylthio with a phenylthio group.

- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () incorporates a tetrazole-thio group, which confers higher polarity (m/z 355.1) but lower thermal stability (mp 173.1°C) compared to arylthio groups .

(c) Hydroxyl Group Position

The hydroxyl group at position 5 is critical for hydrogen bonding and solubility:

- 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione () shows elemental analysis data (C: 65.37%, H: 5.26%, N: 13.95%) consistent with pyrazolones. The hydroxyl group likely increases solubility in polar solvents compared to non-hydroxylated analogs .

Table 1: Comparative Data for Pyrazole Derivatives

Research Implications and Limitations

- Gaps in Data : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the evidence. Inferences rely on analogs like those in and .

- Contradictions : reports lower thermal stability for tetrazole-thio derivatives compared to arylthio analogs, suggesting the target compound may exhibit better stability .

Biological Activity

1-Phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound of significant interest due to its diverse biological activities. This pyrazole derivative has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented as follows:

This structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Different Bacteria

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. mirabilis | 14 | 64 |

| B. subtilis | 17 | 32 |

The above table summarizes the antimicrobial activity observed in laboratory settings, demonstrating significant efficacy against common pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been investigated using various models. In vivo studies have indicated that it can reduce inflammation markers significantly when compared to control groups.

Case Study: Carrageenan-Induced Edema

In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a reduction of edema by approximately 50% after four hours, comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Properties

The anticancer activity of pyrazole derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Studies indicate that this compound may inhibit cell proliferation in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

The results suggest that this compound exhibits promising cytotoxic effects, warranting further investigation into its mechanisms of action .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Induction of Apoptosis : It can activate apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Membrane Integrity : The presence of the trifluoromethyl group enhances membrane permeability, facilitating the entry into bacterial cells and disrupting their function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-phenyl-4-(p-tolylthio)-3-(trifluoromethyl)-1H-pyrazol-5-ol?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, trifluoromethyl-substituted pyrazoles can be synthesized via cyclocondensation of hydrazines with trifluoro-alkenones (e.g., 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones) to ensure regioselectivity . Thioether introduction (p-tolylthio group) may employ nucleophilic substitution or coupling reactions. A protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under mild heating (70–80°C) has been effective for analogous thioether formations .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used due to its robustness in handling small-molecule crystallography. For macromolecules, SHELXPRO interfaces with other programs . Data collection at 295 K with R-factors < 0.06 ensures reliability .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for experimental design?

- Methodological Answer : Predicted properties include:

- pKa : ~8.08 (based on analogs like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) .

- Solubility : Limited in water due to hydrophobic groups (trifluoromethyl, p-tolylthio); use DMSO or THF for dissolution .

- Stability : Thioether groups may oxidize; store under inert atmosphere .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

- Methodological Answer : Regioselectivity depends on precursor design. Trifluoro-alkenones favor 3-trifluoromethyl substitution, while hydrazine derivatives (e.g., phenylhydrazine) direct substituents to specific positions. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies . For example, steric and electronic effects of the p-tolylthio group may influence cyclization pathways .

Q. What computational methods are suitable for predicting the compound’s reactivity or interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are effective for:

- Reactivity : Mapping electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Interactions : Docking studies to assess binding affinity with biological targets (e.g., Factor Xa inhibitors, as seen in pyrazole derivatives) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism). Strategies include:

- Variable-temperature NMR : Identify coalescence points for proton exchange .

- X-ray crystallography : Resolve static structures to validate substituent positions .

- DFT-assisted analysis : Simulate spectra under different tautomeric states .

Q. What strategies optimize yield in thioether functionalization steps?

- Methodological Answer : Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.